8-Bromo-4-methyl-3-nitroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methyl-3-nitroquinoline typically involves the bromination of 4-methylquinoline followed by nitration. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 8-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-methyl-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-methyl-3-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Bromo-4-methyl-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
8-Nitroquinoline: Similar in structure but lacks the bromine and methyl groups.
4-Methylquinoline: Lacks the bromine and nitro groups.
8-Bromoquinoline: Lacks the nitro and methyl groups.
Uniqueness
8-Bromo-4-methyl-3-nitroquinoline is unique due to the presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrN2O2 |
---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
8-bromo-4-methyl-3-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-7-3-2-4-8(11)10(7)12-5-9(6)13(14)15/h2-5H,1H3 |
InChI Key |
QSDPPZLWWISNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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